molecular formula C7H13NO B8065756 4-(Dimethylamino)-3-penten-2-one

4-(Dimethylamino)-3-penten-2-one

Cat. No.: B8065756
M. Wt: 127.18 g/mol
InChI Key: VWAWSSXDECSJEB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-penten-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-penten-2-one typically involves the reaction of dimethylamine with a suitable precursor such as a pentenone derivative. One common method involves the condensation of dimethylamine with 3-penten-2-one under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(Dimethylamino)-3-penten-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its medicinal properties includes exploring its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: In material science, it can be used in the development of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and as a reagent in analytical chemistry.

    4-(Dimethylamino)phenol: Employed in the production of photographic developers and as an intermediate in organic synthesis.

Uniqueness

4-(Dimethylamino)-3-penten-2-one is unique due to its specific structural features and reactivity. The presence of both the dimethylamino group and the pentenone backbone allows for a diverse range of chemical transformations and applications. Its ability to undergo various reactions and form different products makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-(dimethylamino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWSSXDECSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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